Thiophenol copper(I) salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

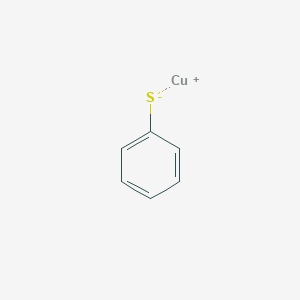

Thiophenol copper(I) salt is a useful research compound. Its molecular formula is C6H5CuS and its molecular weight is 172.72 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyst in Synthesis Reactions :

- Thiophenol Copper(I) salt is used as a copper source for the synthesis of Cu(I)-N-heterocyclic carbenes (Cisnetti et al., 2010). It facilitates the synthesis of both thiophenolato-Cu(I)-NHCs and chloro-Cu(I)-NHCs, displaying dual modes of reactivity.

Copper-Catalyzed Reactions :

- This compound is used in copper-catalyzed aryl-sulfur bond formation between aryl iodides and thiophenols. It acts as a catalyst in low amounts, allowing the synthesis of diaryl thioethers under mild conditions with good chemoselectivity and functional group tolerance (Sperotto et al., 2008).

Corrosion Inhibition :

- Various thiophenol derivatives, including 2-Naphthalenethiol and 4-Chlorothiophenol, have been studied for their corrosion inhibition performance for copper in saline medium. These derivatives are adsorbed on the copper surface by Cu–S chemical bond and effectively inhibit corrosion (Lai et al., 2021).

Heavy Metal Ion Extraction :

- Magnetic nanoparticles modified with poly(2-amino thiophenol) are used for the extraction of heavy metals ions like lead(II), copper(II), and silver(I). This application demonstrates the use of thiophenol derivatives for environmental and analytical chemistry (Sedghi et al., 2015).

Electronics and Semiconductors :

- Thiophene Substituted Copper Phthalocyanines are used as hole transport materials in perovskite solar cell fabrication, showing potential for renewable energy applications (Ahmed et al., 2022).

Mécanisme D'action

Target of Action

Thiophenol Copper(I) salt, also known as Copper(I) thiophenolate , is primarily targeted at copper surfaces . The compound forms a Cu-S chemical bond when it interacts with the copper surface .

Mode of Action

The mode of action of this compound involves the formation of a Cu-S chemical bond when the compound comes into contact with a copper surface . This interaction results in the compound being adsorbed onto the copper surface .

Biochemical Pathways

This compound is used as a source of nucleophilic phenyl sulfide for the preparation of lithium alkyl (phenylthio)cuprates and organophosphine copper(I) phenylthiolate complexes . These complexes are used for conjugate addition to α,β-enones .

Pharmacokinetics

The compound is known to be a solid at room temperature , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the effective inhibition of copper corrosion . The compound achieves this by chemisorption, where it is adsorbed onto the copper surface through the formation of a Cu-S chemical bond .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting copper corrosion may be affected by the presence of other substances on the copper surface. Additionally, the stability of the compound may be influenced by factors such as temperature, as it is known to decompose at 280 °C .

Safety and Hazards

Orientations Futures

Thiophenol copper(I) salt has potential applications in various fields. For instance, it has been used in the preparation of graphene/copper composites with a thiophenol molecular junction for thermal conduction application . It also finds application in the synthesis of 2-aminophenyl sulfide derivatives via ring opening of readily available benzothiazole .

Analyse Biochimique

Biochemical Properties

Thiophenol Copper(I) salt has the ability to form stable complexes with a wide range of ligands, making it a subject of study in the synthesis of coordination polymers and networks . It is used as a source of nucleophilic phenyl sulfide for the preparation of lithium alkyl (phenylthio) cuprates and organophosphine copper(I) phenylthiolate complexes .

Molecular Mechanism

In the field of catalysis, researchers investigate how the Cu-S bond in this compound can facilitate various organic transformations .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a melting point of 280 °C (dec.) (lit.) .

Transport and Distribution

Copper ions are known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Propriétés

IUPAC Name |

benzenethiolate;copper(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNJYDODNCALKD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5CuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)

![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)